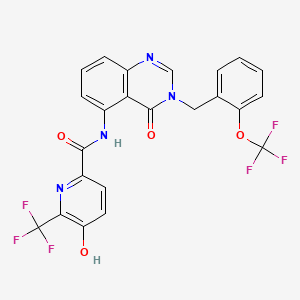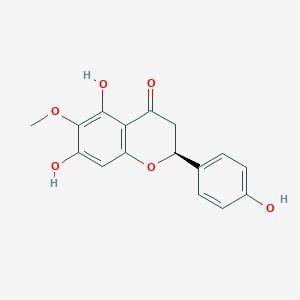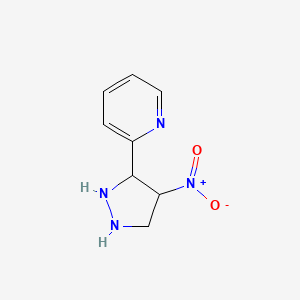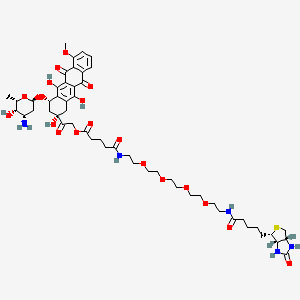
Biotin-doxorubicin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biotin-doxorubicin is a conjugate of biotin (a vitamin also known as vitamin B7) and doxorubicin (a widely used chemotherapeutic agent). This compound leverages the high affinity of biotin for biotin receptors, which are often overexpressed in cancer cells, to enhance the targeted delivery of doxorubicin to tumor sites. This targeted approach aims to improve the efficacy of doxorubicin while minimizing its systemic toxicity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of biotin-doxorubicin typically involves the conjugation of biotin to doxorubicin through a linker. One common method is the use of a biotinylated linker that reacts with the amine group of doxorubicin. The reaction conditions often involve mild temperatures and neutral pH to preserve the integrity of both molecules.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated systems to ensure consistency and purity. Techniques such as high-performance liquid chromatography (HPLC) are used to purify the final product. The production process must adhere to stringent quality control measures to ensure the safety and efficacy of the compound.
Chemical Reactions Analysis
Types of Reactions: Biotin-doxorubicin can undergo various chemical reactions, including:
Oxidation: Doxorubicin can be oxidized, leading to the formation of reactive oxygen species (ROS).
Reduction: The quinone moiety in doxorubicin can be reduced under certain conditions.
Substitution: The amine group in doxorubicin can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Various alkylating agents can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ROS and oxidized doxorubicin derivatives.
Reduction: Reduced forms of doxorubicin.
Substitution: Substituted derivatives of doxorubicin with different functional groups.
Scientific Research Applications
Biotin-doxorubicin has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound to study drug conjugation and targeted delivery systems.
Biology: Employed in cellular studies to investigate the uptake and efficacy of targeted drug delivery.
Medicine: Utilized in preclinical and clinical studies to evaluate its potential as a targeted chemotherapeutic agent for various cancers.
Industry: Applied in the development of advanced drug delivery systems and nanomedicine.
Mechanism of Action
Biotin-doxorubicin exerts its effects through a combination of biotin receptor-mediated targeting and the cytotoxic action of doxorubicin. The biotin moiety binds to biotin receptors on cancer cells, facilitating the uptake of the conjugate. Once inside the cell, doxorubicin intercalates with DNA, inhibits topoisomerase II, and generates ROS, leading to DNA damage and cell death. This targeted approach enhances the accumulation of doxorubicin in tumor cells while reducing its impact on healthy tissues .
Comparison with Similar Compounds
Biotin-doxorubicin can be compared with other biotin-conjugated chemotherapeutic agents and doxorubicin derivatives:
Biotin-paclitaxel: Another biotin-conjugated chemotherapeutic agent that targets biotin receptors.
Doxil: A liposomal formulation of doxorubicin designed to enhance drug delivery and reduce toxicity.
Biotin-gemcitabine: A biotin-conjugated form of gemcitabine used for targeted cancer therapy.
Uniqueness: this compound is unique in its dual approach of leveraging biotin receptor targeting and the potent cytotoxicity of doxorubicin. This combination aims to improve therapeutic outcomes by enhancing drug delivery to cancer cells and minimizing systemic side effects.
Properties
Molecular Formula |
C52H71N5O19S |
|---|---|
Molecular Weight |
1102.2 g/mol |
IUPAC Name |
[2-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] 5-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-5-oxopentanoate |
InChI |
InChI=1S/C52H71N5O19S/c1-28-46(62)31(53)23-40(75-28)76-34-25-52(68,24-30-42(34)50(66)44-43(48(30)64)47(63)29-7-5-8-33(69-2)41(29)49(44)65)36(58)26-74-39(61)12-6-11-38(60)55-14-16-71-18-20-73-22-21-72-19-17-70-15-13-54-37(59)10-4-3-9-35-45-32(27-77-35)56-51(67)57-45/h5,7-8,28,31-32,34-35,40,45-46,62,64,66,68H,3-4,6,9-27,53H2,1-2H3,(H,54,59)(H,55,60)(H2,56,57,67)/t28-,31-,32-,34-,35-,40-,45-,46+,52-/m0/s1 |
InChI Key |
YVYPMNQETRWBLT-UDMZLYAZSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)COC(=O)CCCC(=O)NCCOCCOCCOCCOCCNC(=O)CCCC[C@H]6[C@@H]7[C@H](CS6)NC(=O)N7)O)N)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)COC(=O)CCCC(=O)NCCOCCOCCOCCOCCNC(=O)CCCCC6C7C(CS6)NC(=O)N7)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


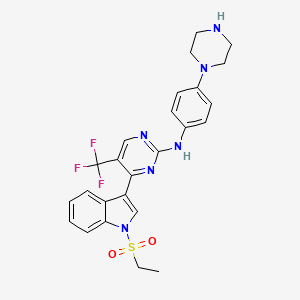
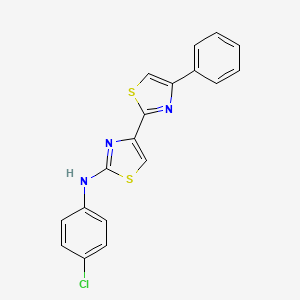
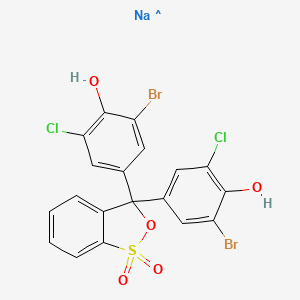

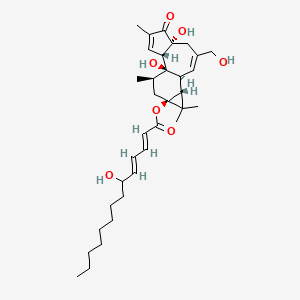
![3-Methyl-5-[3-[[1-methyl-3-(trifluoromethyl)pyrazole-4-carbonyl]amino]thiophen-2-yl]hexanoic acid](/img/structure/B12367525.png)
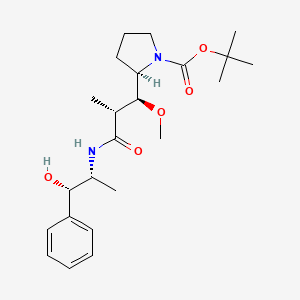
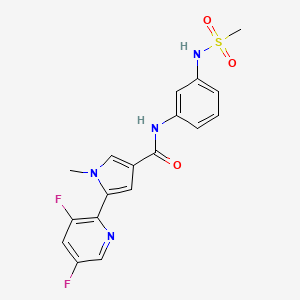
![(2R,3S,5S)-2-[6-(2-bicyclo[2.2.1]heptanylamino)purin-9-yl]-5-(chloromethyl)oxolane-3,4-diol](/img/structure/B12367542.png)
